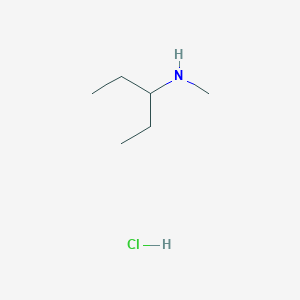

N-(1-ethylpropyl)-N-methylamine hydrochloride

Description

The exact mass of the compound N-(1-ethylpropyl)-N-methylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(1-ethylpropyl)-N-methylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethylpropyl)-N-methylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methylpentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-6(5-2)7-3;/h6-7H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOBVEWRGMUFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590469 | |

| Record name | N-Methylpentan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130985-81-8 | |

| Record name | N-Methylpentan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Ethylpropyl)methylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(1-ethylpropyl)-N-methylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-ethylpropyl)-N-methylamine hydrochloride, a secondary amine salt, presents a chemical scaffold of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, and extrapolated physicochemical characteristics based on analogous compounds. This document details a probable synthetic route via reductive amination, outlines purification strategies for amine hydrochlorides, and discusses relevant analytical techniques for characterization. Furthermore, it explores the general pharmacological and toxicological considerations for secondary amines, providing context for future research and development endeavors. This guide is intended to serve as a foundational resource for professionals engaged in the exploration of novel chemical entities.

Chemical and Physical Properties

N-(1-ethylpropyl)-N-methylamine hydrochloride is the hydrochloride salt of the secondary amine N-(1-ethylpropyl)-N-methylamine. Its chemical structure and basic properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N-(1-ethylpropyl)-N-methylamine hydrochloride | [1][2] |

| Synonyms | (1-Ethylpropyl)methylamine hydrochloride, N-Methyl-3-pentanamine hydrochloride | [3][4] |

| CAS Number | 130985-81-8 | [1][2][3] |

| Molecular Formula | C₆H₁₅N·HCl | [1][2] |

| Molecular Weight | 137.65 g/mol | [1][2][3] |

| Physical Form | Solid | [3] |

| Predicted XlogP | 1.7 | [5] |

-

Melting Point: Amine hydrochlorides are typically crystalline solids with relatively high melting points. For comparison, methylamine hydrochloride has a melting point of 231-233 °C.[6][7]

-

Solubility: Amine hydrochlorides are generally soluble in water and lower-order alcohols like ethanol and methanol, and insoluble in nonpolar organic solvents such as diethyl ether and chloroform.[8][9] The solubility of N-(1-ethylpropyl)-N-methylamine hydrochloride is expected to follow this trend.

-

pKa: The pKa of the protonated amine is a critical parameter for understanding its behavior in biological systems. The pKa of secondary amines typically ranges from 10 to 11. Computational methods can be employed for a more precise prediction.[10]

Synthesis and Purification

A common and efficient method for the synthesis of secondary amines like N-(1-ethylpropyl)-N-methylamine is reductive amination.[11][12][13][14][15] This involves the reaction of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to the corresponding amine.

Proposed Synthesis Workflow: Reductive Amination

The synthesis of N-(1-ethylpropyl)-N-methylamine can be envisioned through the reductive amination of 3-pentanone with methylamine. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Caption: Proposed synthesis of N-(1-ethylpropyl)-N-methylamine hydrochloride.

Experimental Protocol: Synthesis

Materials:

-

3-Pentanone

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol or other suitable reaction solvent

-

Hydrochloric acid (e.g., as a solution in diethyl ether or dioxane)

-

Anhydrous diethyl ether or other suitable solvent for precipitation

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3-pentanone in methanol. To this solution, add a solution of methylamine. The reaction is typically stirred at room temperature. The pH should be maintained in a slightly acidic range (pH 4-6) to facilitate imine formation.[11]

-

Reduction: Once the imine formation is deemed complete (monitored by TLC or GC-MS), slowly add sodium cyanoborohydride to the reaction mixture. It is crucial to control the temperature during this exothermic step. The reaction is stirred until the reduction is complete.

-

Work-up: Quench the reaction by the careful addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-ethylpropyl)-N-methylamine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a non-polar solvent like anhydrous diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether or dioxane with stirring. The hydrochloride salt should precipitate out of the solution.

Purification

Purification of the final hydrochloride salt is crucial to remove unreacted starting materials and byproducts.

Protocol: Recrystallization

-

Filter the precipitated hydrochloride salt and wash with cold diethyl ether.

-

For further purification, recrystallization can be performed. Due to the high solubility of many amine hydrochlorides in ethanol, 2-propanol is often a preferred solvent.[16] Dissolve the crude salt in a minimal amount of hot 2-propanol.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold 2-propanol, and dry under vacuum.

An alternative purification method involves acid-base extraction. The amine hydrochloride can be dissolved in water, and non-amine impurities can be removed by extraction with an organic solvent. The aqueous layer is then basified, and the free amine is extracted into an organic solvent, which is then dried and treated with HCl to precipitate the pure hydrochloride salt.[17][18]

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of N-(1-ethylpropyl)-N-methylamine hydrochloride.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine hydrochloride is characterized by specific absorption bands.

-

N-H Stretching: A broad and strong absorption band is expected in the region of 2700-2300 cm⁻¹ due to the stretching of the N-H⁺ bond in the secondary ammonium ion.[19][20]

-

N-H Bending: A medium to strong absorption band between 1620 and 1560 cm⁻¹ is characteristic of the N-H₂⁺ bending vibration.[21][22][23]

-

C-H Stretching: Aliphatic C-H stretching bands will appear in the 3000-2850 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. While specific spectra for N-(1-ethylpropyl)-N-methylamine hydrochloride are not available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[24][25]

Predicted ¹H NMR Spectral Features:

-

N-H Proton: A broad singlet corresponding to the two protons on the nitrogen. The chemical shift will be concentration and solvent-dependent.

-

N-CH₃ Group: A singlet or a doublet (due to coupling with the N-H proton, which may be broadened) for the methyl group attached to the nitrogen.

-

CH-N Group: A multiplet for the methine proton at the 3-position of the pentyl chain.

-

CH₂ Groups: Multiplets for the two methylene groups of the ethyl substituents.

-

CH₃ Groups: Triplets for the two terminal methyl groups of the ethyl substituents.

Predicted ¹³C NMR Spectral Features:

-

Distinct signals are expected for each of the unique carbon atoms in the molecule: the N-methyl carbon, the methine carbon, the methylene carbons, and the terminal methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-(1-ethylpropyl)-N-methylamine, the free base would be analyzed. The expected molecular ion peak [M]⁺ would be at m/z 101.19.[26][27][28] Fragmentation would likely involve the loss of alkyl groups adjacent to the nitrogen atom.

Pharmacological and Toxicological Considerations

Disclaimer: The following information is based on the general properties of N-alkylamines and secondary amines and is not specific to N-(1-ethylpropyl)-N-methylamine hydrochloride. Detailed pharmacological and toxicological studies on this specific compound are required for a comprehensive assessment.

Potential Pharmacological Activity

N-alkylamines are a common motif in many biologically active compounds.[29][30] Depending on the overall structure of the molecule, they can interact with a variety of biological targets. Some alkylamine derivatives have shown activity as antihistamines.[31] The specific pharmacological profile of N-(1-ethylpropyl)-N-methylamine would need to be determined through in vitro and in vivo screening.

Toxicological Profile

Secondary amines, as a class, can exhibit varying degrees of toxicity.[32][33][34][35]

-

Irritation: Like many amines, N-(1-ethylpropyl)-N-methylamine hydrochloride is expected to be an irritant to the skin, eyes, and respiratory tract.

-

General Toxicity: The toxicity of amines can be structure-dependent. Some studies suggest that primary amines may have a better in vivo toxicology profile compared to secondary and tertiary amines.[34][36]

-

Metabolism: Secondary amines can be metabolized in the body, and the metabolites may have their own toxicological profiles.

Conclusion

N-(1-ethylpropyl)-N-methylamine hydrochloride is a secondary amine salt with potential applications in chemical synthesis and drug discovery. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its expected properties, a plausible synthetic route, and appropriate analytical and purification techniques based on established chemical principles and data from analogous structures. Researchers and drug development professionals should use this guide as a starting point and conduct thorough experimental validation for any application of this compound.

References

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link] (2019).

- Google Patents.

-

Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link].

-

ResearchGate. Toxicity of aliphatic amines: Structure-activity relationship. [Link] (2020).

-

PharmaCompass.com. secondary amines | Drug Information, Uses, Side Effects, Chemistry. [Link].

-

ResearchGate. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link].

-

ResearchGate. Amine promiscuity and toxicology analysis | Request PDF. [Link] (2017).

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link] (2014).

-

PubMed. Amine promiscuity and toxicology analysis. [Link] (2017).

-

chemeo.com. methylamine hydrochloride. [Link].

-

ScienceDirect. SECONDARY AND TERTIARY AMINES (ORAL TOXICITY AND ACTIVITY AGAINST S.... [Link].

- Google Patents. US3470251A - Separation and purification of secondary alkyl primary amines. .

-

ResearchGate. (PDF) Chemistry and Pharmacology of Alkylamides from Natural Origin. [Link] (2020).

-

ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link] (2015).

-

ResearchGate. Some examples of N‐alkylamines with relevant biological activity. [Link].

-

PubMed Central. Chemistry and Pharmacology of Alkylamides from Natural Origin. [Link] (2020).

-

ResearchGate. Purification of organic hydrochloride salt? [Link] (2017).

-

ScienceDirect. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. [Link].

-

PubChem. Pentylamine, N-isopropyl-N-methyl- | C9H21N | CID 559388. [Link].

-

RxList. How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies. [Link] (2021).

-

Organic Syntheses. Methylamine Hydrochloride. [Link].

-

ChemRxiv. Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)–H Functionalization. [Link].

-

PubChem. N-Methyl-3-pentanamine | C6H15N | CID 15741634. [Link].

-

CP Lab Safety. N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. [Link].

- YouTube. Reductive Amination | Synthesis of Amines. [https://www.youtube.

-

NIST WebBook. 1-Pentanamine, N-methyl-. [Link].

-

Chemistry Steps. Reductive Amination. [Link].

-

PubChem. N-Methylpentylamine | C6H15N | CID 117479. [Link].

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link] (2017).

-

Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. [Link] (2020).

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link].

-

PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link] (2016).

-

Chemsrc. Methylamine hydrochloride | CAS#:593-51-1. [Link].

-

CAS Common Chemistry. N-Methyl-3-pentanamine. [Link].

-

PubChemLite. (1-ethylpropyl)methylamine hydrochloride (C6H15N). [Link].

-

ChemBK. Methylamine hydrochloride. [Link] (2024).

-

Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link].

-

PubMed. Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins. [Link] (2013).

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link].

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (1-Ethylpropyl)methylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. PubChemLite - (1-ethylpropyl)methylamine hydrochloride (C6H15N) [pubchemlite.lcsb.uni.lu]

- 6. Methylamine hydrochloride | CAS#:593-51-1 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. methylamine hydrochloride [chemister.ru]

- 9. Page loading... [guidechem.com]

- 10. peerj.com [peerj.com]

- 11. youtube.com [youtube.com]

- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]

- 18. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. N-Methyl-3-pentanamine | C6H15N | CID 15741634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 1-Pentanamine, N-methyl- [webbook.nist.gov]

- 28. N-Methylpentylamine | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 31. How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies [rxlist.com]

- 32. researchgate.net [researchgate.net]

- 33. secondary amines | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 34. Amine promiscuity and toxicology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

physicochemical characteristics of N-(1-ethylpropyl)-N-methylamine hydrochloride

An In-Depth Technical Guide to the Physicochemical Characteristics of N-(1-ethylpropyl)-N-methylamine Hydrochloride

This guide provides a comprehensive framework for the systematic physicochemical characterization of N-(1-ethylpropyl)-N-methylamine hydrochloride. As a unique organic building block, a thorough understanding of its properties is paramount for its effective application in research, chemical synthesis, and pharmaceutical development. This document is structured to provide not only the foundational data but also the scientific rationale and detailed methodologies required for its robust evaluation.

Compound Identification and Foundational Structure

N-(1-ethylpropyl)-N-methylamine hydrochloride is a secondary amine salt. The hydrochloride form is created by reacting the free amine, N-(1-ethylpropyl)-N-methylamine, with hydrochloric acid.[1] This conversion to a salt is a common strategy in chemical and pharmaceutical development to enhance a compound's stability, crystallinity, and aqueous solubility.[1][2]

A definitive identification and structural confirmation are the bedrock of any further characterization. The following table summarizes the core identity of this compound.

| Parameter | Data | Source |

| IUPAC Name | N-methylpentan-3-amine hydrochloride | N/A |

| Synonyms | (1-Ethylpropyl)methylamine hydrochloride | [3] |

| CAS Number | 130985-81-8 | [3][4][5] |

| Molecular Formula | C₆H₁₅N·HCl or C₆H₁₆ClN | [3][5] |

| Molecular Weight | 137.65 g/mol | [3][4][5] |

| Chemical Structure | ||

| SMILES: Cl.CCC(CC)NC | [3] | |

| InChI Key: VTOBVEWRGMUFJJ-UHFFFAOYSA-N | [3] | |

| Physical Form | Solid | [3] |

Experimental Protocols for Structural Verification

Trust in subsequent data is predicated on the unambiguous confirmation of the material's identity. The following workflow outlines the necessary spectroscopic analyses.

Caption: Workflow for Spectroscopic Identity Confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected spectrum should show signals corresponding to the two ethyl groups (triplets and quartets), the methyl group (a singlet, which may be a doublet if coupled to the N-H proton), and the methine proton (a multiplet). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum should display distinct signals for each of the unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a solvent like methanol.

-

Analysis: Use electrospray ionization (ESI) in positive ion mode. The resulting mass spectrum should show a prominent peak for the cationic free amine [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (C₆H₁₅N), which is approximately 102.13 Da.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or place the solid directly on an Attenuated Total Reflectance (ATR) crystal.

-

Analysis: Acquire the infrared spectrum. Key expected peaks for a secondary amine salt include a broad, strong N-H⁺ stretching band between 2700-2250 cm⁻¹ and N-H⁺ bending vibrations around 1600-1500 cm⁻¹.[1]

-

Core Physicochemical Properties

The following properties are critical for predicting the compound's behavior in various applications, from chemical reactions to biological systems.

Melting Point

The melting point is a fundamental property that serves as a primary indicator of purity; a sharp, well-defined melting range is characteristic of a pure crystalline solid.[6]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Solubility Profile

Solubility is a critical parameter influencing reaction kinetics, formulation design, and bioavailability. For an ionizable compound like an amine hydrochloride, solubility is highly dependent on the pH of the medium.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Solvent Selection: Choose a range of relevant solvents, including purified water, pH-buffered solutions (e.g., pH 2.0, 4.5, 6.8, 7.4), and common organic solvents (e.g., ethanol, methanol, dichloromethane).

-

Sample Addition: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the resulting suspension to separate the undissolved solid.

-

Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Table 2: Representative Solubility Data Structure

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|---|

| Purified Water | ~5-6 | 25 | Data to be determined |

| 0.1 N HCl | 1.0 | 25 | Data to be determined |

| Acetate Buffer | 4.5 | 25 | Data to be determined |

| Phosphate Buffer | 7.4 | 25 | Data to be determined |

| Ethanol | N/A | 25 | Data to be determined |

Acid Dissociation Constant (pKa)

The pKa value defines the pH at which the protonated (charged, ammonium) and deprotonated (neutral, free amine) forms of the molecule are present in equal concentrations. It is a crucial determinant of a molecule's behavior in physiological and chemical systems.

Caption: Workflow for pKa Determination.

Experimental Protocol: Potentiometric Titration

-

System Setup: Calibrate a pH meter with standard buffers.

-

Sample Preparation: Accurately weigh and dissolve a specific amount of N-(1-ethylpropyl)-N-methylamine hydrochloride in a known volume of purified water.

-

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[6]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Generate a titration curve by plotting pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point of the titration.

Partition and Distribution Coefficients (LogP & LogD)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form. The distribution coefficient (LogD) is the equivalent measure at a specific pH, accounting for all ionic and neutral species. These values are critical for predicting membrane permeability and pharmacokinetic properties.

Experimental Protocol: Shake-Flask Method for LogD

-

System Preparation: Pre-saturate 1-octanol with the desired aqueous buffer (e.g., pH 7.4) and vice-versa.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated 1-octanol in a vial.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow for partitioning, followed by a period for phase separation (often aided by centrifugation).

-

Quantification: Carefully sample each phase (aqueous and octanol) and determine the concentration of the compound in each layer using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Purity and Stability Assessment

Ensuring the purity and stability of a compound is essential for reproducible results and safe handling.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of chemical compounds and identifying any related impurities.

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocol: Reversed-Phase HPLC

-

Method Development: Develop a suitable method, likely using a C18 stationary phase. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample onto the equilibrated HPLC system.

-

Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

Hygroscopicity

Amine hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air.[2] This property affects storage, handling, and accurate weighing.

Experimental Protocol: Gravimetric Moisture Sorption

-

Initial State: Accurately weigh a sample of the compound after drying it under vacuum to establish a baseline weight.

-

Exposure: Place the sample in a controlled humidity chamber (e.g., 75% relative humidity using a saturated NaCl solution).

-

Monitoring: Periodically re-weigh the sample over time until a constant weight is achieved.

-

Calculation: Calculate the percent weight gain to determine the degree of moisture uptake.

Conclusion

A comprehensive physicochemical characterization is indispensable for the successful application of N-(1-ethylpropyl)-N-methylamine hydrochloride. By systematically determining its identity, melting point, solubility, pKa, lipophilicity, purity, and stability, researchers and developers can make informed decisions regarding its use in synthesis, formulation, and further investigation. The protocols and frameworks outlined in this guide provide a self-validating system for generating the reliable and accurate data required to unlock the full potential of this compound.

References

-

CP Lab Safety. N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. (1-Ethylpropyl)methylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N-(1-ethylpropyl)-N-methylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

N-(1-ethylpropyl)-N-methylamine hydrochloride, registered under CAS number 130985-81-8, represents a class of secondary amines that serve as fundamental building blocks in the expansive field of organic synthesis.[1][2] While specific, in-depth research on this particular molecule is not widely published, its structural motifs are prevalent in medicinal chemistry and materials science. This guide, therefore, is constructed from the foundational principles of organic chemistry, offering a robust framework for its synthesis, characterization, and potential applications. As a Senior Application Scientist, the methodologies presented herein are based on established, field-proven techniques for analogous compounds, providing a scientifically sound starting point for researchers. It is crucial to note that while this compound is available from commercial suppliers, it is intended for research use only and not for diagnostic or therapeutic applications.[3] Some suppliers explicitly state that they do not provide analytical data, placing the onus of identity and purity confirmation on the end-user.[4]

Section 1: Chemical Identity and Physicochemical Properties

N-(1-ethylpropyl)-N-methylamine hydrochloride, also known as N-methylpentan-3-amine hydrochloride, is the hydrochloride salt of the secondary amine N-(1-ethylpropyl)-N-methylamine.[3] The hydrochloride form enhances the compound's stability and water solubility, making it easier to handle and incorporate into aqueous reaction media.

Table 1: Physicochemical Properties of N-(1-ethylpropyl)-N-methylamine hydrochloride

| Property | Value | Source |

| CAS Number | 130985-81-8 | [1][2][3] |

| Molecular Formula | C₆H₁₆ClN | [3] |

| Molecular Weight | 137.65 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

Safety Profile:

It is imperative to handle this compound with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(1-ethylpropyl)-N-methylamine hydrochloride is associated with the following hazards:

Standard laboratory practices, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory when handling this chemical.

Section 2: Synthesis of N-(1-ethylpropyl)-N-methylamine: A Proposed Protocol via Reductive Amination

The most logical and widely employed method for the synthesis of N-substituted secondary amines, such as N-(1-ethylpropyl)-N-methylamine, is through reductive amination.[5] This one-pot reaction involves the condensation of a ketone or aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine.[5][6]

For the synthesis of N-(1-ethylpropyl)-N-methylamine, the logical precursors are 3-pentanone and methylamine. The reaction is typically acid-catalyzed to facilitate the formation of the iminium ion, which is more electrophilic than the starting ketone.[7][8]

Figure 1: Proposed synthesis workflow for N-(1-ethylpropyl)-N-methylamine.

Detailed Step-by-Step Protocol:

This protocol is a representative procedure and should be optimized for scale and specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pentanone (1 equivalent) in methanol.

-

Addition of Amine: To the stirred solution, add a solution of methylamine (1.1 equivalents) in methanol.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reduction can be monitored by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the evolution of gas ceases. This step neutralizes the excess reducing agent.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Workup: To the remaining aqueous layer, add a saturated solution of sodium bicarbonate until the pH is basic (pH > 9). This will deprotonate the amine hydrochloride salt to the free amine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-ethylpropyl)-N-methylamine as an oil.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Section 3: Analytical Characterization

Due to the limited availability of published data for this specific compound, this section outlines the expected analytical results based on its chemical structure. These serve as a benchmark for researchers to validate their synthesized material.

Figure 2: A logical workflow for the analytical validation of synthesized N-(1-ethylpropyl)-N-methylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Table 2: Predicted ¹H NMR Spectral Data for N-(1-ethylpropyl)-N-methylamine (Free Base) in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | s | 3H | N-CH ₃ |

| ~2.3 | p | 1H | N-CH |

| ~1.4 | m | 4H | -CH ₂-CH₃ |

| ~0.9 | t | 6H | -CH₂-CH ₃ |

| Variable | br s | 1H | N-H (for hydrochloride salt) |

Table 3: Predicted ¹³C NMR Spectral Data for N-(1-ethylpropyl)-N-methylamine (Free Base) in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~65 | N-C H |

| ~35 | N-C H₃ |

| ~25 | -C H₂-CH₃ |

| ~10 | -CH₂-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(1-ethylpropyl)-N-methylamine, electron ionization (EI) would likely lead to fragmentation, while electrospray ionization (ESI) would show the protonated molecular ion.

Table 4: Predicted Mass Spectrometry Data for N-(1-ethylpropyl)-N-methylamine

| Ionization Mode | Expected m/z | Interpretation |

| ESI+ | 102.1283 | [M+H]⁺ |

| EI | 101.1204 | [M]⁺ |

| EI | 86 | [M-CH₃]⁺ |

| EI | 72 | [M-C₂H₅]⁺ |

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound. A reverse-phase HPLC method would be suitable for N-(1-ethylpropyl)-N-methylamine hydrochloride.

Table 5: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Section 4: Potential Applications in Research and Drug Discovery

While specific applications for N-(1-ethylpropyl)-N-methylamine hydrochloride are not documented, its identity as a secondary amine makes it a valuable building block in several areas of chemical research, particularly in drug discovery.[9]

-

Scaffold for Lead Optimization: Secondary amines are common functional groups in many approved drugs.[9] They can serve as key pharmacophores, participating in hydrogen bonding and ionic interactions with biological targets. The 1-ethylpropyl group provides a degree of lipophilicity and steric bulk that can be explored to modulate a compound's binding affinity and pharmacokinetic properties.

-

Precursor for More Complex Molecules: Secondary amines are versatile intermediates for the synthesis of a wide range of other functional groups, including amides, sulfonamides, and tertiary amines.[10][11] These transformations are fundamental in the construction of diverse chemical libraries for high-throughput screening.

-

Fragment-Based Drug Discovery: The relatively small size of N-(1-ethylpropyl)-N-methylamine makes it a potential fragment for use in fragment-based drug discovery (FBDD). In FBDD, small, low-affinity compounds are identified that bind to a biological target, and these fragments are then grown or linked together to create more potent leads.

The development of novel synthetic methodologies often utilizes simple amines to showcase the scope and limitations of new reactions.[10][12] Therefore, N-(1-ethylpropyl)-N-methylamine hydrochloride can serve as a useful test substrate in such studies.

Conclusion

N-(1-ethylpropyl)-N-methylamine hydrochloride is a research chemical with potential as a building block in organic synthesis and medicinal chemistry. While detailed literature on this specific compound is sparse, this guide provides a comprehensive technical overview based on established chemical principles. The proposed synthesis via reductive amination and the predicted analytical data offer a solid foundation for researchers to work with this compound. As with any research chemical, thorough in-house characterization is essential to ensure the quality and integrity of the material used in subsequent experiments.

References

-

CP Lab Safety. N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. [Link]

-

Noël, T. et al. (2025). Repurposing inert amides for drug discovery. HIMS - University of Amsterdam. [Link]

-

University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. News from the Department of Chemistry at the University of Illinois. [Link]

-

bartleby. (2025). Mechanism acid catalysed reaction of 3-pentanone with methylamine and dimethylamine. bartleby.com. [Link]

-

Noël, T. et al. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC - NIH. [Link]

-

PubChemLite. (1-ethylpropyl)methylamine hydrochloride (C6H15N). [Link]

-

Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

-

Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

-

Wikipedia. Reductive amination. [Link]

-

NIST WebBook. 1-Propanamine, N-ethyl-N-methyl-. [Link]

-

NIST WebBook. 1-Propanamine, N-(1-methylethyl)-. [Link]

-

Organic Syntheses. Ethylamine, N-methyl-. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

- Google Patents. US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.

-

PubChem. (1-Ethyl-2-methylpropyl)methylamine | C7H17N | CID 551737. [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern. [Link]

- Google Patents. CN102070461A - Synthesis method of N-methyl isopropylamine.

-

Supporting Information. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [Link]

-

PubChem. N-Ethyl-N-methyl-2-propen-1-amine. [Link]

-

PubChem. N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. [Link]

-

ResearchGate. ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound.... [Link]

-

YouTube. How Is Methylamine Synthesized? - Chemistry For Everyone. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. scbt.com [scbt.com]

- 4. (1-Ethylpropyl)methylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. Answered: Mechanism acid catalysed reaction of 3-pentanone with methylamine and dimethylamine | bartleby [bartleby.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repurposing inert amides for drug discovery - HIMS - University of Amsterdam [hims.uva.nl]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility Determination of N-(1-ethylpropyl)-N-methylamine hydrochloride

Abstract

Solubility is a critical physicochemical parameter that governs the developability and application of chemical compounds, particularly in the pharmaceutical industry. This guide provides a comprehensive framework for the systematic determination of the aqueous and non-aqueous solubility of N-(1-ethylpropyl)-N-methylamine hydrochloride (CAS No: 130985-81-8). While specific solubility data for this compound is not extensively documented in public literature, this whitepaper outlines the fundamental principles and provides robust, field-proven protocols for its empirical determination. We delve into the theoretical underpinnings of amine salt solubility, present a detailed experimental design using the gold-standard isothermal shake-flask method, and describe a validated High-Performance Liquid Chromatography (HPLC) method for accurate quantification. This document is intended for researchers, scientists, and drug development professionals who require a rigorous, first-principles approach to generating reliable solubility data.

Introduction: The Imperative of Solubility Data

N-(1-ethylpropyl)-N-methylamine hydrochloride is an organic building block with the molecular formula C₆H₁₅N·HCl and a molecular weight of 137.65 g/mol .[1][2][3] As a secondary amine salt, its utility in research and development hinges on a thorough understanding of its physical and chemical properties. Among these, solubility is paramount. In drug development, solubility directly influences key attributes such as bioavailability, manufacturability, and the selection of appropriate dosage forms.[4] For synthetic chemists, it dictates the choice of reaction media and purification strategies.

This guide addresses the current information gap by providing not a simple data sheet, but a comprehensive methodological blueprint. We will proceed from the foundational thermodynamics of dissolution to the practical execution of validated experimental protocols, enabling any competent laboratory to generate high-quality, reproducible solubility data for N-(1-ethylpropyl)-N-methylamine hydrochloride.

Physicochemical Properties of N-(1-ethylpropyl)-N-methylamine hydrochloride

A summary of the known properties of the target compound is essential before embarking on experimental work.

| Property | Value | Source |

| CAS Number | 130985-81-8 | [1][2][3] |

| Molecular Formula | C₆H₁₅N·HCl | [1][2] |

| Molecular Weight | 137.65 g/mol | [1][2][3] |

| Physical Form | Solid | [3] |

| Chemical Structure | CCC(CC)NC·Cl | [3] |

Theoretical Framework: Understanding Amine Hydrochloride Solubility

The solubility of a substance is the maximum quantity that can dissolve in a certain amount of solvent at a specified temperature and pressure to form a stable, equilibrium solution.[3][5] For amine salts like N-(1-ethylpropyl)-N-methylamine hydrochloride, solubility is governed by a balance of intermolecular forces and thermodynamic principles.

The "Like Dissolves Like" Principle in Action

N-(1-ethylpropyl)-N-methylamine hydrochloride is an ionic compound. In the solid state, it exists as a crystal lattice of N-(1-ethylpropyl)-N-methylammonium cations and chloride anions. When introduced into a solvent, the dissolution process involves two key energetic steps:

-

Lattice Energy: The energy required to overcome the electrostatic forces holding the ions together in the crystal lattice.

-

Solvation Energy: The energy released when the dissociated ions interact with solvent molecules.[2]

The overall enthalpy of the solution determines whether the process is endothermic (absorbs heat) or exothermic (releases heat).[6][7]

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents are highly effective at dissolving amine salts. Water, with its high dielectric constant and ability to form strong hydrogen bonds, can effectively surround and stabilize the ammonium cation and the chloride anion. This high solvation energy often overcomes the lattice energy, leading to significant solubility.[1][8][9]

-

Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong ion-dipole interactions or hydrogen bonds. The solvation energy is insufficient to break apart the ionic lattice, resulting in very low solubility.[1]

The Influence of pH and Temperature

-

pH: As a salt of a weak base (N-(1-ethylpropyl)-N-methylamine) and a strong acid (HCl), the compound is already in its ionized, more soluble form. Therefore, its solubility is expected to be relatively high in neutral and acidic aqueous media. In basic conditions (high pH), the protonated amine can be converted back to its free base form, which is less polar and likely much less water-soluble. According to the International Council for Harmonisation (ICH) guidelines for Biopharmaceutics Classification System (BCS), solubility should be determined over a pH range of 1.2 to 6.8 to simulate physiological conditions.[10][11][12]

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH). For most solids, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[5] This can be predicted by Le Chatelier's Principle, where adding heat to an endothermic system shifts the equilibrium toward more dissolution.[6][7] However, this must be confirmed experimentally, as some salts exhibit exothermic dissolution and become less soluble at higher temperatures.[5][7]

Experimental Design: A Roadmap to Reliable Data

A well-designed experiment is the cornerstone of trustworthy data. The following logical workflow illustrates the key decision points in a solubility study.

Caption: Workflow for a comprehensive solubility determination study.

Core Protocol: Isothermal Equilibrium (Shake-Flask) Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[12] It ensures that the solution is truly saturated and that the measured concentration represents the compound's maximum solubility under the specified conditions.

Rationale

This method involves agitating an excess of the solid compound in the chosen solvent at a constant temperature for a prolonged period. This allows the system to reach a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[2][13] Analyzing the clear supernatant provides the equilibrium solubility value. The ICH M9 guideline recommends this approach for BCS-based biowaivers.[11][12]

Materials & Equipment

-

N-(1-ethylpropyl)-N-methylamine hydrochloride (purity > 99%)

-

Selected solvents (e.g., deionized water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, ethanol) of analytical grade

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Sealed vials (e.g., glass HPLC vials)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, pre-tested for non-adsorption)

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Solutions: Add an excess amount of N-(1-ethylpropyl)-N-methylamine hydrochloride to a series of vials. The key is to add enough solid so that undissolved material remains visible at the end of the experiment, confirming saturation. For example, add ~20 mg of the compound to 2 mL of each solvent.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[14] Expert Insight: The time to reach equilibrium should be determined by preliminary experiments, where samples are taken at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to let the undissolved solid settle. To ensure complete separation of solid and liquid phases, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[14]

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method (see Section 5). Record the dilution factor precisely.

-

pH Measurement: For aqueous buffer experiments, the final pH of the saturated solution should be measured to ensure it has not deviated significantly from the initial buffer pH. A deviation of ±0.1 pH units is generally considered acceptable.[15]

-

Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as the HPLC protocol described below.

Analytical Quantification: HPLC Method for Amine Analysis

High-Performance Liquid Chromatography (HPLC) is a precise and robust technique for quantifying the concentration of dissolved N-(1-ethylpropyl)-N-methylamine hydrochloride.

Rationale

While simple amines lack a strong UV chromophore, their hydrochlorides can often be detected at low UV wavelengths. A reversed-phase HPLC method provides excellent specificity and sensitivity for separating the analyte from any potential impurities or degradants. This self-validating system relies on a calibration curve generated from standards of known concentration.

Caption: HPLC quantification workflow for solubility samples.

Suggested HPLC Protocol

-

Instrumentation: HPLC system with UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Trifluoroacetic Acid (TFA). Expert Insight: TFA acts as an ion-pairing agent, improving peak shape for the amine.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Low UV, e.g., 210 nm.

-

Injection Volume: 10 µL.

-

Run Time: ~10 minutes.

Procedure

-

Calibration Curve: Prepare a stock solution of N-(1-ethylpropyl)-N-methylamine hydrochloride of known concentration in the mobile phase. Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.

-

System Suitability: Inject the standards and verify system suitability parameters (e.g., peak symmetry, retention time precision).

-

Linearity: Plot the peak area response versus concentration for the standards and perform a linear regression. The correlation coefficient (R²) must be > 0.999 for the method to be considered valid.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment in triplicate.

-

Concentration Determination: Average the peak areas for each sample and use the linear regression equation from the calibration curve to determine the concentration in the diluted sample.

Data Analysis and Presentation

The final step is to translate the analytical results into clear, comparable solubility data.

Calculation

The solubility (S) is calculated from the measured concentration of the diluted sample (C_diluted) and the dilution factor (DF):

S (mg/mL) = C_diluted (mg/mL) × DF

To express solubility in molarity (mol/L), use the molecular weight (MW = 137.65 g/mol ):

S (mol/L) = [S (mg/mL) / MW ( g/mol )]

Data Presentation

All quantitative solubility data should be summarized in a structured table for clarity and ease of comparison.

Table 1: Hypothetical Solubility Data for N-(1-ethylpropyl)-N-methylamine hydrochloride

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) ± SD (n=3) | Molar Solubility (mol/L) | Final pH |

| Deionized Water | 25 | [Experimental Value] | [Calculated Value] | [Measured Value] |

| pH 1.2 Buffer | 37 | [Experimental Value] | [Calculated Value] | [Measured Value] |

| pH 4.5 Buffer | 37 | [Experimental Value] | [Calculated Value] | [Measured Value] |

| pH 6.8 Buffer | 37 | [Experimental Value] | [Calculated Value] | [Measured Value] |

| Ethanol (95%) | 25 | [Experimental Value] | [Calculated Value] | N/A |

SD = Standard Deviation

Conclusion

While pre-existing public data on the solubility of N-(1-ethylpropyl)-N-methylamine hydrochloride is scarce, this guide provides the authoritative framework necessary for its rigorous experimental determination. By combining a sound theoretical understanding of amine salt chemistry with validated protocols like the isothermal shake-flask method and HPLC quantification, researchers can generate reliable and reproducible data. This systematic approach ensures that the resulting solubility information is of high integrity, suitable for critical applications in synthetic chemistry, process development, and pharmaceutical sciences. The principles and methodologies outlined herein are designed to be self-validating, providing a robust foundation for any subsequent research or development activities involving this compound.

References

-

CP Lab Safety. N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Available at: [Link]

-

Brainly. (2023). Why is the salt of an amine appreciably more soluble in water than the amine from which it was formed?. Available at: [Link]

-

Solubility of Things. Amines: Structure, Properties, and Reactions. Available at: [Link]

-

Chemed.chem.purdue.edu. Solubility. Available at: [Link]

-

Wikipedia. Solubility. Available at: [Link]

-

Reker, D., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available at: [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available at: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

-

Journal of Pharmaceutical Sciences and Technology, Japan. (2022). Overview of the ICH-M9 Guideline: Biopharmaceutics Classification System (BCS) -based Biowaiver. J-Stage. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. Available at: [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. Available at: [Link]

-

Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available at: [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Video: Solubility - Concept [jove.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. Solubility [chem.fsu.edu]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. brainly.com [brainly.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

Spectroscopic Characterization of N-(1-ethylpropyl)-N-methylamine Hydrochloride: A Technical Guide

The subject compound, with the molecular formula C₆H₁₅N·HCl and a molecular weight of 137.65, is a secondary amine hydrochloride.[1][2] Its structure dictates a unique spectroscopic fingerprint that can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral characteristics is paramount for its identification, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(1-ethylpropyl)-N-methylamine hydrochloride, both ¹H and ¹³C NMR will provide key structural information.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of an amine hydrochloride would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(1-ethylpropyl)-N-methylamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). D₂O is often chosen for amine salts as it allows for the exchange of the acidic N-H protons, which can help in signal assignment.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

¹H NMR: Predicted Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The presence of the positively charged nitrogen will cause a downfield shift for adjacent protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.0 - 3.4 | Multiplet | 1H | CH-N |

| ~ 2.7 - 2.9 | Singlet | 3H | N-CH₃ |

| ~ 1.7 - 1.9 | Multiplet | 4H | CH₂ (x2) |

| ~ 0.9 - 1.1 | Triplet | 6H | CH₃ of ethyl (x2) |

| Broad (variable) | Singlet | 2H | N⁺H₂ |

Causality Behind Predictions:

-

The methine proton (CH-N) is directly attached to the carbon bearing the nitrogen atom and is expected to be the most downfield of the alkyl protons due to the inductive effect of the nitrogen.

-

The N-methyl protons (N-CH₃) will appear as a sharp singlet, a characteristic feature for N-methyl groups, typically found in the 2.2 to 2.6 δ range for free amines but shifted downfield in the hydrochloride form.[3]

-

The methylene protons (CH₂) of the two ethyl groups are diastereotopic and will likely appear as a complex multiplet.

-

The terminal methyl protons (CH₃ of ethyl) will resonate as a triplet due to coupling with the adjacent methylene protons.

-

The protons on the nitrogen (N⁺H₂) in an amine salt can appear as a broad singlet.[3] Their chemical shift can be highly variable and is dependent on concentration, temperature, and solvent. In D₂O, this signal would disappear due to H-D exchange.[3][4]

¹³C NMR: Predicted Spectral Data

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon environment. Carbons attached to the nitrogen will be shifted downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 60 - 65 | C H-N |

| ~ 30 - 35 | N-C H₃ |

| ~ 25 - 30 | C H₂ (x2) |

| ~ 10 - 15 | C H₃ of ethyl (x2) |

Causality Behind Predictions:

-

The methine carbon (CH-N) , being directly bonded to the electron-withdrawing nitrogen atom, will be the most deshielded and appear furthest downfield.

-

The N-methyl carbon (N-CH₃) will also be significantly downfield compared to a standard alkane methyl group.

-

The methylene (CH₂) and methyl (CH₃) carbons of the ethyl groups will appear in the typical aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample like an amine hydrochloride, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum of N-(1-ethylpropyl)-N-methylamine hydrochloride will be dominated by features characteristic of a secondary amine salt.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 2700 - 3000 (broad envelope) | N⁺-H₂ stretching | Strong, Broad |

| 2850 - 2960 | C-H stretching (aliphatic) | Strong |

| ~ 1625 - 1560 | N⁺-H₂ bending | Medium |

| 1370 - 1470 | C-H bending | Medium |

| 1000 - 1250 | C-N stretching | Medium-Weak |

Causality Behind Predictions:

-

The most prominent feature for an amine salt is the broad and strong absorption envelope for the N⁺-H₂ stretching vibrations, which often appears in the 2700-3000 cm⁻¹ region and can obscure the C-H stretching bands.[5] This is in contrast to a free secondary amine, which would show a single, sharper N-H stretch around 3350-3310 cm⁻¹.[3][6]

-

The aliphatic C-H stretching vibrations from the methyl and ethyl groups will appear as sharp peaks within or on the shoulder of the broad ammonium band.[5]

-

An N⁺-H₂ bending (scissoring) vibration is expected in the 1625-1560 cm⁻¹ region for secondary amine salts.[5]

-

C-N stretching absorptions for aliphatic amines are typically found in the 1000-1250 cm⁻¹ range.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, Electron Ionization (EI) would be a common technique. The hydrochloride salt would first be converted to the free base in the hot inlet of the mass spectrometer.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

-

Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectral Data (of the free base, C₆H₁₅N)

The mass spectrum will adhere to the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][3] The free base, N-(1-ethylpropyl)-N-methylamine, has a molecular weight of 101.19 g/mol .

-

Molecular Ion (M⁺): A peak is expected at m/z = 101. For acyclic aliphatic amines, this peak may be weak or absent.[2]

-

Key Fragmentation Pattern (α-Cleavage): The most characteristic fragmentation pathway for amines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken.[1][2][4] This results in a resonance-stabilized iminium cation. For N-(1-ethylpropyl)-N-methylamine, two primary α-cleavage pathways are possible:

-

Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment ion at m/z = 72. This is often the most favorable pathway, leading to the base peak.

-

Loss of a methyl radical (•CH₃): While less likely than the loss of the larger ethyl group, cleavage of the N-methyl bond would lead to a fragment at m/z = 86.

-

| Predicted m/z | Proposed Fragment | Significance |

| 101 | [C₆H₁₅N]⁺ | Molecular Ion |

| 72 | [C₄H₁₀N]⁺ | Base Peak (α-cleavage, loss of •C₂H₅) |

| 86 | [C₅H₁₂N]⁺ | α-cleavage, loss of •CH₃ |

Visualizations

General Spectroscopic Analysis Workflow

Caption: Workflow for Spectroscopic Analysis.

Predicted EI-MS Fragmentation of N-(1-ethylpropyl)-N-methylamine

Caption: Predicted α-Cleavage in Mass Spectrometry.

Conclusion

This guide outlines the predicted NMR, IR, and MS spectral characteristics of N-(1-ethylpropyl)-N-methylamine hydrochloride based on established spectroscopic principles. The key identifying features are expected to be the distinct signals in the ¹H and ¹³C NMR spectra corresponding to the unique alkyl environments, the broad N⁺-H₂ stretching and bending vibrations in the IR spectrum characteristic of a secondary amine salt, and a mass spectrum dominated by an α-cleavage fragment at m/z 72. While this document serves as a robust predictive framework, experimental verification remains the gold standard for unequivocal structural confirmation and is highly recommended.

References

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

-

ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

CP Lab Safety. (n.d.). N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - (1-ethylpropyl)methylamine hydrochloride (C6H15N) [pubchemlite.lcsb.uni.lu]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 6. Methylethylamine hydrochloride [webbook.nist.gov]

synthesis of N-(1-ethylpropyl)-N-methylamine hydrochloride

An In-depth Technical Guide to the Synthesis of N-(1-ethylpropyl)-N-methylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 130985-81-8), a valuable secondary amine hydrochloride salt used as an organic building block in research and development.[1][2] The primary focus of this document is on the reductive amination pathway, a robust and highly efficient method for the preparation of secondary and tertiary amines.[3][4] We will explore the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the rationale behind the selection of reagents and reaction conditions. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

N-(1-ethylpropyl)-N-methylamine, also known as N-methylpentan-3-amine, is a secondary amine with the molecular formula C₆H₁₅N.[5] Its hydrochloride salt is a stable, crystalline solid that is more convenient to handle and store than the volatile free base. The synthesis of such amines is a cornerstone of organic chemistry, particularly in the construction of pharmaceutical intermediates and other complex organic molecules.

While several methods for amine synthesis exist, direct alkylation of a primary amine often leads to poor selectivity and over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[6] To circumvent these issues, reductive amination (also known as reductive alkylation) stands out as the premier strategy. This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the target amine.[3][6] This approach offers high yields, excellent selectivity for mono-alkylation, and the convenience of a one-pot procedure.[7]

This guide will focus on the via the reductive amination of 3-pentanone with methylamine.

Visualizing the Synthetic Workflow

The overall process can be visualized as a streamlined workflow from commercially available starting materials to the final, purified hydrochloride salt.

Caption: High-level workflow for the synthesis of the target compound.

The Core Chemistry: Reductive Amination Mechanism

The synthesis is achieved by reacting 3-pentanone with methylamine. The reaction proceeds in two key stages within a single pot: imine formation and subsequent reduction.

-

Imine Formation : The nitrogen of methylamine, a primary amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-pentanone. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[3][8]

-

Dehydration : Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). The subsequent loss of water, driven by the nitrogen lone pair, results in the formation of a carbon-nitrogen double bond, yielding an iminium ion, which is deprotonated to form the neutral imine intermediate.[8]

-

Reduction : A hydride reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product.[9]